Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[222]octane-1-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the piperazine moiety. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-benzylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylate
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate is unique due to its specific bicyclic structure and the presence of the piperazine moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H28N2O2 |
---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C16H28N2O2/c1-17-9-11-18(12-10-17)13-15-3-6-16(7-4-15,8-5-15)14(19)20-2/h3-13H2,1-2H3 |
InChI Key |
HJKAOHVOIWHLLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC23CCC(CC2)(CC3)C(=O)OC |
Origin of Product |
United States |
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